

# An In-Depth Technical Guide to Isoleucyl-tRNA Synthetase Inhibitor: Ile-AMS

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## Compound of Interest

Compound Name: Ile-AMS

Cat. No.: B15137453

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This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Isoleucyl-adenylate-sulfamoyl-adenosine (**Ile-AMS**), a potent inhibitor of isoleucyl-tRNA synthetase (IleRS).

## Core Compound Details

**Ile-AMS**, also known as N-[isoleuciny]-N'-[adenosyl]-diaminosulfone, is a synthetic analogue of the isoleucyl-adenylate (Ile-AMP) intermediate formed during protein biosynthesis. Its stability compared to the natural intermediate makes it an invaluable tool for studying the mechanism of isoleucyl-tRNA synthetase and for developing novel antimicrobial agents.

## Chemical Structure

The chemical structure of **Ile-AMS** is depicted below. It consists of an L-isoleucine residue linked via a sulfamoyl group to the 5'-position of adenosine.

SMILES: O[C@H]1CNC(=O)S(=O)(=O)O[C@@H]2C=NC(=O)N[C@H]2C

## Physicochemical Properties

Specific experimental data for the physicochemical properties of **Ile-AMS** are not readily available in the public domain. The table below provides computed and known properties.

Property	Value	Source
Molecular Formula	C <sub>16</sub> H <sub>26</sub> N <sub>8</sub> O <sub>6</sub> S	MedChemExpress[1]
Molecular Weight	458.49 g/mol	MedChemExpress[1]
CAS Number	213554-08-6	MedChemExpress[1]
Appearance	Likely a solid	Inferred
Solubility	Not reported	-
Melting Point	Not reported	-
pKa	Not reported	-

## Biological Activity and Mechanism of Action

**Ile-AMS** is a potent and specific inhibitor of isoleucyl-tRNA synthetase (IleRS), an essential enzyme in all domains of life responsible for attaching isoleucine to its cognate tRNA during protein synthesis.

## Quantitative Inhibition Data

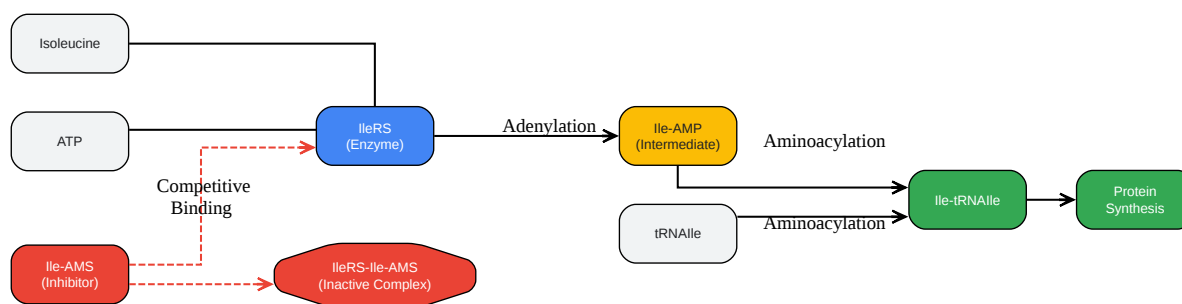
**Ile-AMS** and its close analogs exhibit strong inhibitory activity against IleRS from various organisms.

Compound Name	Target Organism/Enzyme	Inhibition Metric	Value	Source
Ile-AMS	Plasmodium falciparum	ABS IC <sub>50</sub>	1.19 nM	MedChemExpress[1]
Ile-NHSO <sub>2</sub> -AMP	Staphylococcus aureus IleRS	K <sub>i</sub>	1 nM	PubMed[2]
Ile-ol-AMP	Staphylococcus aureus IleRS	K <sub>i</sub>	50 nM	PubMed[2]

## Mechanism of Action

**Ile-AMS** acts as a competitive inhibitor of IleRS. It mimics the structure of the high-energy intermediate, isoleucyl-adenylate (Ile-AMP), and binds to the active site of the enzyme.[3] This binding event blocks the subsequent transfer of isoleucine to tRNA<sup>Ile</sup>, thereby halting protein synthesis and leading to cell death. The stability of the sulfamoyl linkage in **Ile-AMS**, compared to the labile acyl-phosphate bond in Ile-AMP, results in a stable enzyme-inhibitor complex.[4]

The diagram below illustrates the inhibition of the IleRS-catalyzed reaction by **Ile-AMS**.



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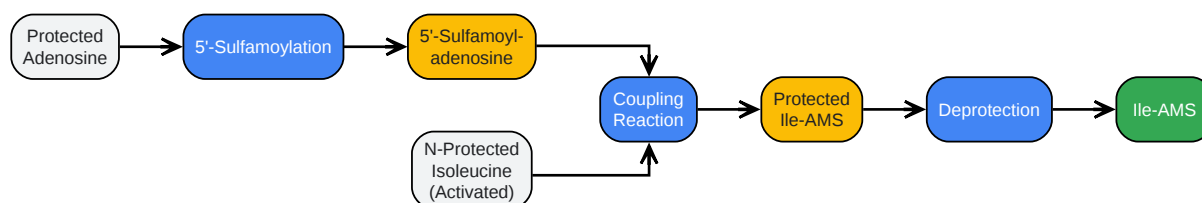
Caption: Inhibition of Isoleucyl-tRNA Synthetase by **Ile-AMS**.

## Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate inhibitors of aminoacyl-tRNA synthetases like **Ile-AMS**.

### Synthesis of 5'-O-[N-(Aminoacyl)sulfamoyl]adenosine (General Procedure)

The synthesis of **Ile-AMS** can be achieved by adapting established methods for similar compounds.[5][6] The general workflow involves the coupling of a protected amino acid to 5'-sulfamoyl-adenosine.



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Caption: General synthetic workflow for **Ile-AMS**.

#### Methodology:

- Protection of Adenosine: The 2' and 3' hydroxyl groups of adenosine are protected, often as an isopropylidene acetal.
- Sulfamoylation: The 5'-hydroxyl group is reacted with sulfamoyl chloride to produce 2',3'-O-isopropylidene-5'-O-sulfamoyl-adenosine.
- Amino Acid Activation: The carboxylic acid of N-protected (e.g., Boc or Cbz) L-isoleucine is activated, for instance, as an N-hydroxysuccinimide (NHS) ester.
- Coupling: The activated isoleucine is coupled to the sulfamoyl group of the protected adenosine derivative.
- Deprotection: All protecting groups are removed, typically under acidic conditions, to yield the final product, **Ile-AMS**. Purification is generally performed using flash chromatography.[5]

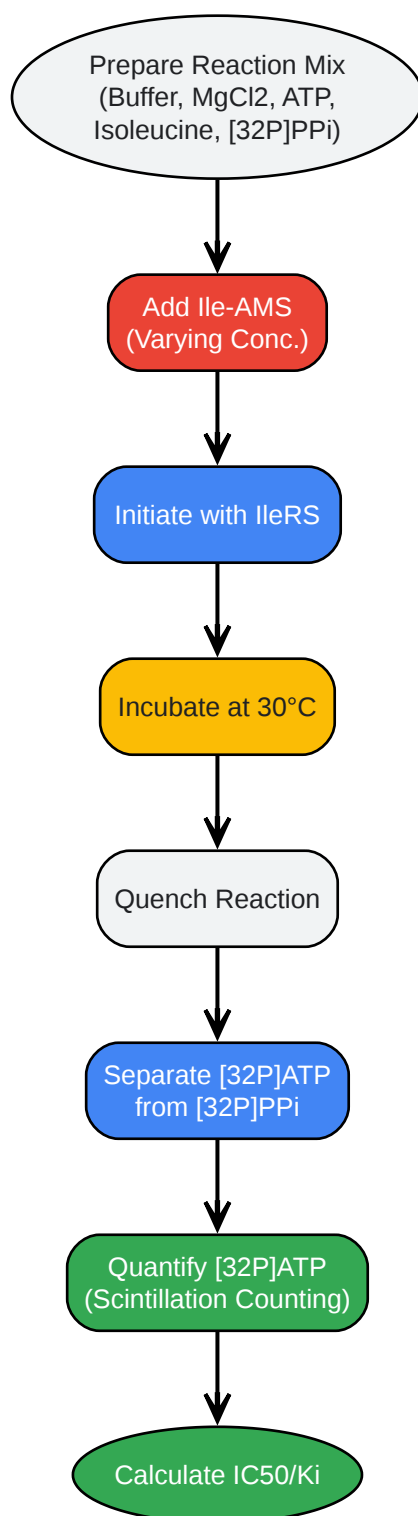
## ATP-Pyrophosphate (PPi) Exchange Assay

This assay measures the first step of the aminoacylation reaction: the formation of the aminoacyl-adenylate intermediate. Inhibition of this step by compounds like **Ile-AMS** results in a decreased rate of ATP-PPi exchange.

**Principle:** The formation of Ile-AMP from isoleucine and ATP is reversible. In the presence of radiolabeled pyrophosphate ( $[^{32}\text{P}]\text{PPi}$ ), the reverse reaction incorporates the radiolabel into ATP. The amount of  $[^{32}\text{P}]\text{ATP}$  formed is proportional to the enzyme activity.

**Protocol Outline:**

- **Reaction Mixture Preparation:** A reaction mixture is prepared containing buffer (e.g., HEPES-KOH, pH 7.5),  $\text{MgCl}_2$ , DTT, ATP, the amino acid (isoleucine), and  $[^{32}\text{P}]\text{PPi}$ .
- **Inhibitor Addition:** The assay is run in the presence of varying concentrations of the inhibitor (**Ile-AMS**) and in its absence (control).
- **Enzyme Addition:** The reaction is initiated by adding a known concentration of purified IleRS.
- **Incubation:** The reaction is incubated at a constant temperature (e.g.,  $30^\circ\text{C}$ ) for a defined period.
- **Quenching and Detection:** The reaction is stopped, and the  $[^{32}\text{P}]\text{ATP}$  is separated from the unreacted  $[^{32}\text{P}]\text{PPi}$  (e.g., by charcoal binding or chromatography). The radioactivity of the formed  $[^{32}\text{P}]\text{ATP}$  is quantified using a scintillation counter.
- **Data Analysis:** The rate of reaction is calculated and plotted against the inhibitor concentration to determine the  $\text{IC}_{50}$  or  $K_i$  value.



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Caption: Workflow for the ATP-PPi Exchange Assay.

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